(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol
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Overview
Description
(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an aminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the addition of the aminoethanol side chain. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, which react with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives such as aldehydes and acids, reduced derivatives like piperidines, and substituted products with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the aminoethanol side chain can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-trifluoromethyl-1,2,3-triazoles: These compounds also contain a trifluoromethyl group and have similar applications in organic synthesis and medicinal chemistry.
α-trifluoromethylstyrene derivatives: These compounds are used as intermediates in the synthesis of more complex fluorinated molecules.
Trifluoromethylthiolated alkenes: These compounds are used in the preparation of β-functionalized alkyl trifluoromethyl sulfides.
Uniqueness
(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is unique due to its combination of a trifluoromethyl group with a pyridine ring and an aminoethanol side chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-1-2-7(13-3-5)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m1/s1 |
InChI Key |
FAUGOLXHWUALDM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(F)(F)F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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